molecular formula C11H24O5 B14268451 Undecane-2,4,6,8,10-pentol CAS No. 138452-63-8

Undecane-2,4,6,8,10-pentol

Cat. No.: B14268451
CAS No.: 138452-63-8
M. Wt: 236.31 g/mol
InChI Key: CXFLNXBOQOUAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecane-2,4,6,8,10-pentol is a polyhydroxy compound with the molecular formula C11H24O5 It is characterized by the presence of five hydroxyl groups (-OH) attached to an undecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecane-2,4,6,8,10-pentol typically involves multi-step organic reactions. One common method is the hydroxylation of undecane derivatives under controlled conditions. The reaction often requires the use of strong oxidizing agents and catalysts to achieve selective hydroxylation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Undecane-2,4,6,8,10-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .

Scientific Research Applications

Undecane-2,4,6,8,10-pentol has several scientific research applications:

Mechanism of Action

The mechanism of action of undecane-2,4,6,8,10-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecane-2,4,6,8,10-pentol is unique due to its five hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

138452-63-8

Molecular Formula

C11H24O5

Molecular Weight

236.31 g/mol

IUPAC Name

undecane-2,4,6,8,10-pentol

InChI

InChI=1S/C11H24O5/c1-7(12)3-9(14)5-11(16)6-10(15)4-8(2)13/h7-16H,3-6H2,1-2H3

InChI Key

CXFLNXBOQOUAMD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(CC(CC(C)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.